Oxibendazole Impurity 4 Designation: A Regulatory-Grade Identity Not Shared by Any Other 4-Alkoxy Homolog
4-Propoxybenzene-1,2-diamine is uniquely cataloged and certified as 'Oxibendazole Impurity 4' under ISO17034 standard material producer accreditation, serving as a reference standard for oxibendazole (a veterinary benzimidazole anthelmintic) pharmaceutical analysis . In validated RP-HPLC methods, this impurity exhibits an average retention time of 6.40 minutes with a relative standard deviation below 2%, enabling accurate detection and quantification in bulk drug and formulation matrices [1]. No other 4-alkoxy-o-phenylenediamine analog (4-methoxy, 4-ethoxy, or 4-butoxy) carries this regulatory impurity designation or is referenced in oxibendazole monograph analytical procedures.
| Evidence Dimension | Regulatory impurity identity and reference standard availability |
|---|---|
| Target Compound Data | Certified as Oxibendazole Impurity 4; RT = 6.40 min (RSD <2%) in RP-HPLC [1] |
| Comparator Or Baseline | 4-Methoxy-, 4-ethoxy-, and 4-butoxybenzene-1,2-diamine: no oxibendazole impurity designation; not listed in oxibendazole monographs |
| Quantified Difference | Unique regulatory identity; zero overlap with any other 4-alkoxy homolog in this application |
| Conditions | ISO17034 certified reference standard program; RP-HPLC with acetonitrile/phosphate mobile phase per ICH Q3B guidelines |
Why This Matters
For pharmaceutical QC laboratories performing oxibendazole impurity profiling, this compound is the only scientifically valid reference material; substitution with any other 4-alkoxy analog would invalidate regulatory compliance and analytical accuracy.
- [1] RP-HPLC method development and validation of Albendazole and its impurity. BIO Web of Conferences 2024; oxibendazole impurity RT = 6.40 min, RSD <2%. https://ouci.dntb.gov.ua (accessed 2025). View Source
